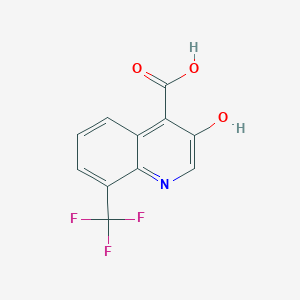

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

Description

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid, also known as PSI-421, is a structurally optimized quinoline derivative distinguished by its 3-hydroxy, 8-trifluoromethyl, and 4-carboxylic acid substituents. Developed as a potent P-selectin inhibitor, PSI-421 demonstrates improved pharmacokinetic (PK) properties, including enhanced oral bioavailability and prolonged half-life, making it effective in models of vascular injury and thrombosis . Unlike traditional quinolones (e.g., norfloxacin), which target bacterial DNA gyrase, PSI-421 modulates cell adhesion by blocking P-selectin interactions with PSGL-1, a key mechanism in inflammatory and thrombotic diseases .

Properties

IUPAC Name |

3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)6-3-1-2-5-8(10(17)18)7(16)4-15-9(5)6/h1-4,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMSBEXXPDMQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582756 | |

| Record name | 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924633-55-6 | |

| Record name | 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Conditions:

This method offers scalability, with yields exceeding 70% in optimized batches.

Palladium-catalyzed cross-coupling reactions enable precise introduction of the trifluoromethyl group. The Suzuki-Miyaura protocol involves:

- Preparation of 8-bromoquinoline-4-carboxylic acid as the core intermediate.

- Coupling with trifluoromethylboronic acid in the presence of a palladium catalyst.

Reaction Parameters:

This method is favored for its regioselectivity and compatibility with sensitive functional groups.

Hydrolysis of Ester Precursors

Ester derivatives serve as stable intermediates for large-scale synthesis. The hydrolysis protocol involves:

- Synthesis of ethyl 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylate via nucleophilic acyl substitution.

- Basic hydrolysis to yield the carboxylic acid.

Hydrolysis Conditions:

This route achieves >90% conversion, with the ester intermediate synthesized via Friedel-Crafts acylation.

Alternative Methods: Decarboxylation and Functionalization

Decarboxylation of pre-functionalized quinolines offers a pathway to introduce hydroxyl groups:

- Copper-catalyzed decarboxylation of 4-carboxyquinoline derivatives at 150°C.

- Electrophilic hydroxylation using hydrogen peroxide and acetic acid.

Decarboxylation Parameters:

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Copper(I) oxide (10 mol%) | |

| Solvent | Quinoline (neat) | |

| Temperature | 150°C for 3 hours | |

| Yield | 55–60% |

Subsequent hydroxylation at the 3-position is achieved using boron tribromide in dichloromethane at −78°C.

Industrial-Scale Production Considerations

For commercial manufacturing, the Pfitzinger reaction and ester hydrolysis are prioritized due to their scalability and cost-effectiveness. Critical factors include:

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carboxylic acid groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce quinoline alcohols .

Scientific Research Applications

Medicinal Chemistry

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid has been investigated for its potential in drug development, particularly as an antibacterial and antineoplastic agent. Its trifluoromethyl group enhances biological activity and stability, making it a valuable lead compound in pharmaceutical research.

Case Study: Anticancer Activity

A study evaluated the efficacy of PSI-421 against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to the inhibition of specific enzymes involved in cancer cell proliferation .

Biochemical Research

The compound is utilized in enzyme inhibition studies, particularly focusing on P-selectin, a molecule involved in inflammatory responses. By inhibiting P-selectin, PSI-421 may reduce inflammation and improve outcomes in cardiovascular diseases.

Case Study: P-selectin Inhibition

Research demonstrated that PSI-421 effectively inhibited P-selectin interactions, leading to reduced leukocyte recruitment in preclinical models of vascular injury. This suggests potential therapeutic applications in treating inflammatory conditions .

Material Science

In material science, 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid is explored for its properties in developing advanced materials such as coatings and polymers. Its stability and chemical resistance make it suitable for various industrial applications.

Applications Table

| Application Area | Specific Use | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Antibacterial and Antineoplastic Agents | Effective against cancer cell lines |

| Biochemical Research | Enzyme Inhibition | Inhibits P-selectin, reducing inflammation |

| Material Science | Advanced Materials | Development of stable coatings and polymers |

Mechanism of Action

The mechanism of action of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl (CF₃) at Position 8 : The 8-CF₃ group in PSI-421 enhances lipophilicity and binding affinity to P-selectin compared to 8-chloro or 8-fluoro analogues .

- 3-Hydroxy vs. 4-Oxo: The 3-hydroxy substituent in PSI-421 replaces the 4-oxo group common in antimicrobial quinolones (e.g., norfloxacin), shifting the mechanism from bacterial enzyme inhibition to anti-inflammatory action .

- Carboxylic Acid at Position 4: This group is critical for both antimicrobial quinolones (metal ion chelation) and PSI-421 (hydrogen bonding with P-selectin) .

Pharmacokinetic and Efficacy Comparisons

Table 2: Pharmacokinetic Properties of Selected Quinolines

Research Findings :

- PSI-421’s superior PK profile is attributed to its cyclopropane and trifluoromethyl groups, which reduce metabolic degradation compared to older quinolones .

- In contrast, norfloxacin’s shorter half-life limits its use to acute infections, while PSI-421’s prolonged activity supports chronic disease management .

Mechanistic Divergence

- Antimicrobial Quinolones: Target bacterial topoisomerases (e.g., DNA gyrase), inducing DNA breaks .

- PSI-421 : Inhibits P-selectin-mediated leukocyte-platelet aggregation, reducing thrombus formation without anticoagulant effects .

Biological Activity

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid, also known as PSI-421, is a compound of interest due to its potential therapeutic applications, particularly in cardiovascular diseases. This article reviews its biological activity, synthesis, and pharmacological properties, supported by various studies and findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Properties:

- Molecular Weight: 263.16 g/mol

- Melting Point: 292 °C

- Solubility: Improved aqueous solubility compared to related compounds .

3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid exhibits its biological effects primarily through the inhibition of P-selectin, a cell adhesion molecule involved in inflammatory processes. By blocking P-selectin, the compound can reduce platelet aggregation and leukocyte recruitment, which are critical in the pathogenesis of cardiovascular diseases such as atherosclerosis and deep vein thrombosis .

Antimicrobial Activity

Research has indicated that quinoline derivatives, including those with trifluoromethyl substitutions, exhibit enhanced antimicrobial properties. A study synthesized several quinoline derivatives and tested their in vitro antimicrobial activity, revealing that modifications involving trifluoromethyl groups significantly increased efficacy against various pathogens .

Cardiovascular Applications

PSI-421 has shown promise in preclinical models for treating arterial and venous injuries. It was selected for further development due to its potent effects and favorable pharmacokinetic profile . A comparative analysis of similar compounds highlights PSI-421's superior solubility and bioavailability, making it a candidate for clinical trials.

Synthesis and Characterization

The synthesis of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid involves several steps:

- Starting Materials: The synthesis typically begins with readily available quinoline derivatives.

- Functionalization: The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions.

- Characterization Techniques: The synthesized compound is characterized using IR spectroscopy, NMR (both and ), mass spectrometry, and X-ray crystallography to confirm structural integrity .

Summary of Biological Studies

Q & A

Q. What synthetic routes are commonly employed to prepare 3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid?

The Pfitzinger reaction is a key method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensing isatin derivatives with carbonyl compounds (e.g., ketones or aldehydes) under basic conditions. For example, reacting 8-(trifluoromethyl)isatin with a suitable carbonyl precursor in aqueous NaOH can yield the target compound. Subsequent acidification and purification steps are critical for isolating the product . Modifications to the reaction conditions (e.g., temperature, base strength) can optimize yields for trifluoromethyl-substituted derivatives .

Q. How can the structural identity of this compound be confirmed experimentally?

Characterization typically involves a combination of:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions (e.g., hydroxyl at C3, trifluoromethyl at C8, carboxylic acid at C4).

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., CHFNO).

- UV-Vis and Fluorescence Spectroscopy: Quinoline-4-carboxylic acid derivatives exhibit strong fluorescence due to their aromatic conjugated systems, aiding in detection and purity assessment .

Q. What biological activities are associated with this compound?

Structurally related quinoline derivatives (e.g., PSI-421) are potent P-selectin inhibitors , demonstrating anti-inflammatory and antithrombotic effects in vascular injury models. The trifluoromethyl group at C8 enhances metabolic stability and binding affinity to P-selectin, a protein critical in leukocyte adhesion . Preliminary assays may include in vitro P-selectin binding studies (e.g., ELISA-based inhibition) and murine thrombosis models to evaluate efficacy .

Advanced Research Questions

Q. How do substituents at the C8 position influence bioactivity and pharmacokinetics?

The trifluoromethyl group at C8 improves lipophilicity and metabolic resistance compared to non-fluorinated analogs. This substituent also reduces steric hindrance, enhancing interactions with hydrophobic pockets in target proteins (e.g., P-selectin’s lectin domain). Comparative studies with 8-chloro or 8-methyl analogs show reduced efficacy, highlighting the importance of fluorine’s electronegativity and size . Advanced computational modeling (e.g., molecular docking) can predict substituent effects on binding kinetics .

Q. What mechanistic insights explain its role in inhibiting leukocyte adhesion?

The compound disrupts P-selectin/PSGL-1 interactions by competitively binding to P-selectin’s ligand-binding domain. This prevents leukocyte rolling on endothelial cells, a critical step in inflammation. Mechanistic studies involve:

Q. What challenges arise in quantifying this compound in biological matrices?

Challenges include:

- Matrix interference from plasma proteins, which can be mitigated by protein precipitation (e.g., acetonitrile) or solid-phase extraction.

- Low fluorescence quenching in complex media, requiring HPLC coupled with fluorescence detection (λ = 350 nm, λ = 450 nm) for sensitive quantification .

- Metabolite cross-reactivity , addressed via LC-MS/MS with selective ion monitoring .

Q. How can structural modifications improve blood-brain barrier (BBB) penetration for neurological applications?

Strategies include:

- Introducing N-methylation to reduce polarity.

- Adding prodrug moieties (e.g., ester-protected carboxylic acid) to enhance lipophilicity.

- Evaluating BBB permeability using in vitro models (e.g., MDCK-MDR1 monolayers) or PET imaging in rodents .

Methodological Considerations

Q. What in vitro assays are suitable for screening derivatives for anti-inflammatory activity?

- P-selectin Inhibition ELISA: Measure IC values using recombinant P-selectin and PSGL-1-coated plates .

- THP-1 Monocyte Adhesion Assay: Quantify inhibition of monocyte binding to TNF-α-activated endothelial cells .

- Reactive Oxygen Species (ROS) Detection: Assess antioxidant effects in LPS-stimulated macrophages .

Q. How can stability issues during long-term storage be addressed?

- Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxylic acid group.

- Avoid exposure to strong bases or oxidizing agents , which degrade the quinoline core. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Data Contradictions and Resolutions

Q. Discrepancies in reported IC50_{50}50 values for P-selectin inhibition: How to reconcile?

Variations may arise from differences in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.